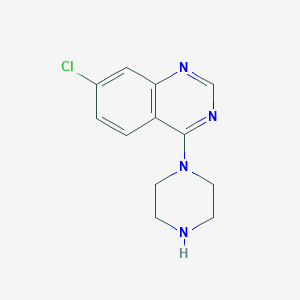

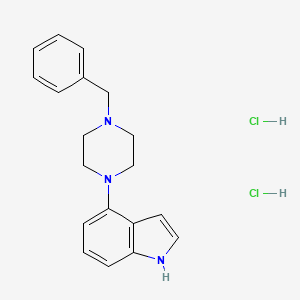

3-Méthyl-2-(pipérazin-1-yl)quinoléine

Vue d'ensemble

Description

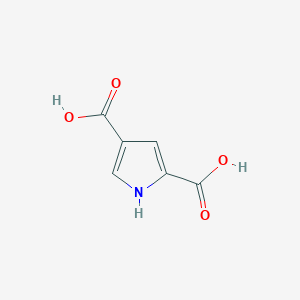

3-Methyl-2-(piperazin-1-yl)quinoline is a chemical compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of 2-(piperazin-1-yl)quinolines derivatives, which is similar to 3-Methyl-2-(piperazin-1-yl)quinoline, has been explained through several chemical reactions including acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Chemical Reactions Analysis

The chemical reactions involving 2-(piperazin-1-yl)quinolines derivatives, which are similar to 3-Methyl-2-(piperazin-1-yl)quinoline, include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Applications De Recherche Scientifique

- Activité antipaludique: Les chercheurs ont exploré le potentiel antipaludique des dérivés de la 3-Méthyl-2-(pipérazin-1-yl)quinoléine. Ces composés peuvent inhiber la croissance des parasites Plasmodium, qui causent le paludisme .

- Propriétés anticancéreuses: Certaines études suggèrent que les dérivés de la quinoléine, y compris ce composé, présentent des effets cytotoxiques contre les cellules cancéreuses. Les chercheurs étudient leur potentiel en tant que nouveaux agents anticancéreux .

- Synthèse de la quinoxaline: Les propriétés du composé ont été utilisées dans la synthèse de dérivés de la quinoxaline. Les chercheurs ont utilisé des catalyseurs hétérogènes à base de phosphate (par exemple, le phosphate monoammonique, le phosphate diammonique) pour préparer des quinoxalines .

- Réactions chimiques diverses: La synthèse des 2-(pipérazin-1-yl)quinoléines implique diverses réactions, telles que l'acylation, la sulfonylation, la condensation de Claisen-Schmidt, la cycloaddition 1,3-dipolaire et les réactions de Grignard. Ces réactions polyvalentes permettent la création de composés structurellement divers .

- Inhibition des protéines kinases: Certains dérivés de ce composé ont montré une activité d'inhibition des protéines kinases. Les chercheurs explorent leur potentiel en tant qu'agents thérapeutiques .

Chimie médicinale et développement de médicaments

Catalyse hétérogène

Synthèse organique

Études d'activité biologique

Orientations Futures

Quinoline-based compounds, such as 3-Methyl-2-(piperazin-1-yl)quinoline, have a wide range of biological activities and are used extensively in the treatment of various diseases . There is a huge need for drugs to combat deadly pathogens, and quinolines are an essential moiety to treat infectious diseases . Therefore, there is a great potential for the development of new derivatives of quinoline-based compounds in the future.

Mécanisme D'action

Target of Action

3-Methyl-2-(piperazin-1-yl)quinoline, also known as 3-METHYL-2-(1-PIPERAZINYL)QUINOLINE, is a quinoline-piperazine hybrid. This compound has been studied for its antibacterial and antituberculosis properties . The primary targets of this compound are the pathogens of Gram-positive and Gram-negative bacteria, as well as non-virulent, virulent, and multiple drug-resistant tuberculosis (MDR-TB) strains .

Mode of Action

It has been observed that certain compounds in this class display significant inhibitory activity against bacterial growth and tb strains . The interaction with its targets likely involves disruption of essential biological processes within the bacterial cells, leading to their death.

Biochemical Pathways

Given its antibacterial and antituberculosis activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of the bacteria and tb strains .

Pharmacokinetics

It is mentioned that certain compounds in this class could be developed as antibiotics or mdr-tb drugs by improving their hydrophilicity , suggesting that modifications to the compound could enhance its bioavailability.

Result of Action

The result of the action of 3-Methyl-2-(piperazin-1-yl)quinoline is the inhibition of bacterial growth and the death of TB strains . Some compounds in this class have shown significant inhibitory activity against all tested TB strains, making them more effective than other 1st line and 2nd line TB drugs .

Propriétés

IUPAC Name |

3-methyl-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-10-12-4-2-3-5-13(12)16-14(11)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKANULGPVFVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627184 | |

| Record name | 3-Methyl-2-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

348133-74-4 | |

| Record name | 3-Methyl-2-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)

![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)

![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)